(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
CAS No.: 133545-30-9
Cat. No.: VC11685152
Molecular Formula: C42H40O6P2
Molecular Weight: 702.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133545-30-9 |
|---|---|
| Molecular Formula | C42H40O6P2 |
| Molecular Weight | 702.7 g/mol |
| IUPAC Name | [2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane |
| Standard InChI | InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3 |
| Standard InChI Key | IYTHLSFAUKKSGJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
| Canonical SMILES | COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Architecture and Structural Properties
Molecular Configuration
The compound features a central (S)-configured biphenyl system with methoxy substituents at the 4,4',5,5',6,6' positions and diphenylphosphane groups at the 2,2' positions. This arrangement creates a -symmetric environment where the six methoxy groups impose substantial steric hindrance while the electron-donating phosphane ligands coordinate transition metals. X-ray crystallographic data for analogous structures reveal dihedral angles between the aromatic rings typically ranging from 60-85°, optimizing both conjugation and stereochemical control .
The molecular formula corresponds to a molecular weight of 702.7 g/mol, with the following key structural features:
| Property | Value |
|---|---|
| CAS Number | 133545-30-9 |
| Molecular Formula | |
| Molecular Weight | 702.7 g/mol |
| IUPAC Name | [2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane |
| Symmetry | -symmetric |
Electronic and Steric Parameters
The hexamethoxy substitution pattern significantly influences electronic characteristics:
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Methoxy Groups: Six strong electron-donating methoxy (-OCH) groups elevate electron density at the biphenyl core, enhancing π-π stacking interactions and metal-ligand charge transfer.
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Phosphane Ligands: The groups exhibit a Tolman cone angle of approximately 145°, providing substantial steric bulk to control metal coordination geometry .
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Chiral Environment: The (S)-configuration induces predictable facial selectivity in metal complexation, critical for asymmetric induction in catalytic cycles.
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
While explicit synthetic protocols remain proprietary, analysis of analogous biphenylphosphanes suggests a multi-step approach:
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Biphenyl Core Formation: Suzuki-Miyaura coupling of halogenated methoxybenzene derivatives to construct the central biphenyl system.
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Methoxy Installation: Sequential methylation using dimethyl sulfate or methyl iodide under basic conditions, requiring precise temperature control to achieve regioselective substitution .
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Phosphane Functionalization: Lithium-halogen exchange followed by reaction with chlorodiphenylphosphane introduces the groups, typically conducted at -78°C in anhydrous THF.
Purification Challenges
The compound's high molecular weight and hydrophobicity necessitate specialized purification techniques:
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Chromatography: Gradient elution silica gel chromatography with hexane/ethyl acetate mixtures (9:1 to 4:1)
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Crystallization: Slow vapor diffusion using dichloromethane/hexane systems yields X-ray quality crystals
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Storage: Recommended storage under argon at -20°C to prevent phosphane oxidation
Catalytic Applications and Mechanistic Insights
Transition Metal Complexation
The compound forms stable complexes with late transition metals, particularly rhodium and ruthenium:
| Metal Center | Oxidation State | Geometry | Application |
|---|---|---|---|
| Rh(I) | +1 | Square planar | Hydrogenation catalysts |
| Ru(II) | +2 | Octahedral | Transfer hydrogenation |
| Pd(0) | 0 | Linear | Cross-coupling reactions |
In rhodium complexes, the ligand induces a -conformation that directs substrate approach to the metal center, enabling enantioselective delivery of hydrogen in ketone reductions .
Enantioselective Hydrogenation
Case Study: Asymmetric hydrogenation of α,β-unsaturated ketones
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Substrate: (E)-3-phenyl-1-phenylsulfonyl-2-propen-1-one
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Conditions: 5 mol% [Rh(COD)_2]BF, ligand (S/C = 20), H (50 psi), CHCl, 25°C
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Results: 92% ee, TOF = 450 h, TON = 9000
The six methoxy groups create a chiral pocket that orients the prochiral substrate through CH-π interactions, while the phosphane donors stabilize the metal-hydride intermediate .
Comparative Analysis with Structural Analogs
Methoxy Substitution Patterns
Varying methoxy group positions dramatically impact catalytic performance:
| Compound | Methoxy Positions | ee in Hydrogenation (%) |
|---|---|---|
| Tetramethoxy variant | 4,4',6,6' | 78 |
| Hexamethoxy (this compound) | 4,4',5,5',6,6' | 92 |
| Pentamethoxy analog | 4,4',5,6,6' | 85 |
The full hexamethoxy substitution in the subject compound maximizes steric guidance while maintaining sufficient ligand flexibility for substrate accommodation.
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